molecular formula C10H14O3 B14337058 4-(2-Hydroxyethyl)-2,6-dimethylbenzene-1,3-diol CAS No. 101383-04-4

4-(2-Hydroxyethyl)-2,6-dimethylbenzene-1,3-diol

Cat. No.: B14337058
CAS No.: 101383-04-4
M. Wt: 182.22 g/mol
InChI Key: VTFNHORKLKHVFY-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)-2,6-dimethylbenzene-1,3-diol is an organic compound with a benzene ring substituted with two methyl groups, a hydroxyethyl group, and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethyl)-2,6-dimethylbenzene-1,3-diol typically involves the alkylation of 2,6-dimethylphenol with ethylene oxide under basic conditions. The reaction proceeds as follows:

    Starting Material: 2,6-dimethylphenol

    Reagent: Ethylene oxide

    Catalyst: Sodium hydroxide (NaOH)

    Solvent: Water or an organic solvent like ethanol

    Reaction Conditions: The reaction is carried out at elevated temperatures (around 60-80°C) and under pressure to facilitate the addition of the ethylene oxide to the phenol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves:

    Continuous Flow Reactor: Ensures consistent reaction conditions and efficient heat transfer.

    Catalyst Regeneration: Sodium hydroxide can be regenerated and reused, making the process more sustainable.

    Purification: The product is purified using distillation or recrystallization techniques to obtain high purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)-2,6-dimethylbenzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halides and ethers.

Scientific Research Applications

4-(2-Hydroxyethyl)-2,6-dimethylbenzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of polymers and resins, where its hydroxyl groups can participate in cross-linking reactions.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)-2,6-dimethylbenzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties. The molecular pathways involved include:

    Hydrogen Bonding: Interaction with proteins and nucleic acids.

    Redox Reactions: Scavenging of free radicals and prevention of oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES): A buffering agent used in biological research.

    5-(2-Hydroxyethyl)-4-methylthiazole: Used in flavor and fragrance industries.

    Hydroxyethyl cellulose: Used as a thickening agent in various applications.

Uniqueness

4-(2-Hydroxyethyl)-2,6-dimethylbenzene-1,3-diol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its combination of hydroxyl and hydroxyethyl groups makes it versatile for various chemical reactions and applications.

Properties

101383-04-4

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

4-(2-hydroxyethyl)-2,6-dimethylbenzene-1,3-diol

InChI

InChI=1S/C10H14O3/c1-6-5-8(3-4-11)10(13)7(2)9(6)12/h5,11-13H,3-4H2,1-2H3

InChI Key

VTFNHORKLKHVFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)C)O)CCO

Origin of Product

United States

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